molecular formula C15H20N2O B163621 1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine CAS No. 1217702-12-9

1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine

Cat. No. B163621
M. Wt: 244.33 g/mol
InChI Key: DAZIVKWNLZVHJC-UHFFFAOYSA-N
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Description

1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine is a chemical compound with the empirical formula C15H20N2O and a molecular weight of 244.33 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The InChI code for 1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine is 1S/C15H20N2O/c1-10-2-7-14-13(8-10)17-15(18-14)12-5-3-11(9-16)4-6-12/h2,7-8,11-12H,3-6,9,16H2,1H3/t11-,12- . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the stereochemistry of its chiral centers.

Scientific Research Applications

Synthesis and Chemical Structure Analysis

  • Synthesis Methods : Various synthesis methods have been explored for compounds similar to 1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine, focusing on yield and structural stability. These methods include 1,3-dipolar cycloaddition reactions and NMR spectroscopy for structural confirmation (Aouine, El Hallaoui, & Alami, 2014).

Pharmacological Potential

  • Potential in Drug Development : Compounds structurally similar to 1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine have been investigated for their pharmacological potential. For instance, some derivatives have shown promise as serotonin 5-HT1A receptor-biased agonists with potential antidepressant-like activity (Sniecikowska et al., 2019).

Application in Material Science

  • Spectral and Luminescence Properties : Certain derivatives have been studied for their spectral luminescence properties, which could have applications in material sciences, especially in creating efficient fluorescent probes (Kozlov et al., 2010).

Medical Imaging and Phototherapy

  • Medical Imaging Applications : Iron(III) complexes with structures akin to 1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine have been synthesized for potential use in medical imaging and phototherapy, demonstrating significant photocytotoxicity under red light (Basu et al., 2014).

Antimicrobial Research

  • Antimicrobial Activities : Some derivatives have shown promising results in in vitro antibacterial and antifungal screenings, suggesting potential applications in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Anticonvulsant Potential

  • Anticonvulsant Research : Schiff bases of compounds with a similar structure have been synthesized and screened for anticonvulsant activity, indicating potential uses in treating seizures (Pandey & Srivastava, 2011).

Safety And Hazards

The safety data sheet (SDS) for 1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine is available for reference . It’s important to consult this document for detailed information on handling, storage, and disposal of the compound, as well as precautions to take in case of exposure.

properties

IUPAC Name

[4-(5-methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-10-2-7-14-13(8-10)17-15(18-14)12-5-3-11(9-16)4-6-12/h2,7-8,11-12H,3-6,9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZIVKWNLZVHJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3CCC(CC3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649189
Record name 1-[4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine

CAS RN

1217702-12-9
Record name 1-[4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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